molecular formula C5HCl2F3N2 B1317092 4,6-Dichloro-2-(trifluoromethyl)pyrimidine CAS No. 705-24-8

4,6-Dichloro-2-(trifluoromethyl)pyrimidine

Cat. No. B1317092
CAS RN: 705-24-8
M. Wt: 216.97 g/mol
InChI Key: QFWVAJQVYBRTCL-UHFFFAOYSA-N
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Description

“4,6-Dichloro-2-(trifluoromethyl)pyrimidine” is a chemical compound with the empirical formula C5HCl2F3N2 . It has a molecular weight of 216.98 . It is used in laboratory chemicals .


Synthesis Analysis

While specific synthesis methods for “4,6-Dichloro-2-(trifluoromethyl)pyrimidine” were not found in the search results, it is known that dichloropyrimidines are used in the synthesis of N-substituted azacalix pyrimidines .


Molecular Structure Analysis

The molecular structure of “4,6-Dichloro-2-(trifluoromethyl)pyrimidine” can be represented by the SMILES string FC(F)(F)c1nc(Cl)cc(Cl)n1 . This indicates that the molecule consists of a pyrimidine ring with two chlorine atoms and a trifluoromethyl group attached.


Physical And Chemical Properties Analysis

“4,6-Dichloro-2-(trifluoromethyl)pyrimidine” is a liquid with a refractive index of 1.468 and a density of 1.585 g/mL at 25 °C . It is clear and colorless to yellow in appearance .

Safety And Hazards

“4,6-Dichloro-2-(trifluoromethyl)pyrimidine” is classified as Acute Tox. 3 Oral - Skin Corr. 1B according to the 2012 OSHA Hazard Communication Standard . It is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

4,6-dichloro-2-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2F3N2/c6-2-1-3(7)12-4(11-2)5(8,9)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWVAJQVYBRTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577249
Record name 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-(trifluoromethyl)pyrimidine

CAS RN

705-24-8
Record name 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloro-2-trifluoromethylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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